6-Chloro-5-methylpyridine-3-thiol
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Overview
Description
6-Chloro-5-methylpyridine-3-thiol is an organosulfur compound with the molecular formula C6H6ClNS It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a thiol group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylpyridine-3-thiol typically involves the chlorination of 5-methylpyridine followed by thiolation. One common method includes the reaction of 5-methylpyridine with sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the 6th position. The resulting 6-chloro-5-methylpyridine is then reacted with thiourea to introduce the thiol group at the 3rd position under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methylpyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom, forming 5-methylpyridine-3-thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or ammonia (NH3) in a polar solvent like ethanol.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: 5-Methylpyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methylpyridine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyridine-3-thiol involves its interaction with biological molecules through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The chlorine atom and methyl group may also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
5-Methylpyridine-3-thiol: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloropyridine-3-thiol: Lacks the methyl group, which may affect its chemical properties and biological activity.
6-Chloro-5-methylpyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness: 6-Chloro-5-methylpyridine-3-thiol is unique due to the combination of the chlorine atom, methyl group, and thiol group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
IUPAC Name |
6-chloro-5-methylpyridine-3-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGCQSDFVRFPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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